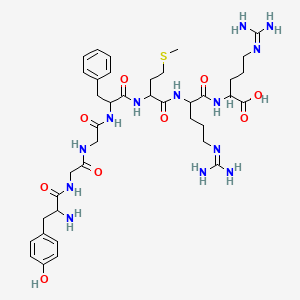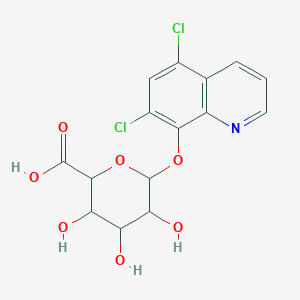
CHLOROXINE_met003
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,7-Dichloro-8-quinolinol Glucuronide: is a chemical compound with the molecular formula C15H13Cl2NO7 and a molecular weight of 390.17 g/mol . It is a metabolite of Chinoform sulfate and Chinoform Glucuronide, commonly used as an antifungal drug . The compound is known for its yellow crystalline solid form and slight solubility in methanol and water .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloro-8-quinolinol Glucuronide typically involves the glucuronidation of 5,7-Dichloro-8-hydroxyquinoline. This process can be achieved through enzymatic or chemical methods. The chemical method involves the reaction of 5,7-Dichloro-8-hydroxyquinoline with glucuronic acid derivatives under acidic or basic conditions .
Industrial Production Methods: Industrial production of 5,7-Dichloro-8-quinolinol Glucuronide may involve large-scale glucuronidation processes, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product .
化学反应分析
Types of Reactions:
Oxidation: 5,7-Dichloro-8-quinolinol Glucuronide can undergo oxidation reactions, where the hydroxyl group may be oxidized to form quinone derivatives.
Reduction: The compound can also undergo reduction reactions, particularly at the quinoline ring, leading to the formation of dihydroquinoline derivatives.
Substitution: Halogen substitution reactions can occur, where the chlorine atoms may be replaced by other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Halogen exchange reactions may involve reagents like sodium iodide or bromine.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogen-substituted quinoline derivatives.
科学研究应用
Chemistry: 5,7-Dichloro-8-quinolinol Glucuronide is used as a reference standard in analytical chemistry for the quantification of related compounds in various matrices .
Biology: The compound is studied for its biological activity, particularly its antifungal properties. It is used in research to understand the metabolism and excretion of related drugs .
Medicine: In the medical field, 5,7-Dichloro-8-quinolinol Glucuronide is investigated for its potential therapeutic applications, including its role as an antifungal agent .
Industry: The compound is utilized in the development of antifungal formulations and as an intermediate in the synthesis of other pharmaceutical compounds .
作用机制
The mechanism of action of 5,7-Dichloro-8-quinolinol Glucuronide involves its interaction with fungal cell membranes, leading to the disruption of membrane integrity and inhibition of fungal growth . The compound targets specific enzymes and pathways involved in fungal metabolism, thereby exerting its antifungal effects .
相似化合物的比较
5,7-Dichloro-8-hydroxyquinoline: A precursor to 5,7-Dichloro-8-quinolinol Glucuronide, known for its antifungal properties.
5-Chloro-7-iodo-8-quinolinol: Another antifungal compound with similar structural features.
5,7-Diiodo-8-hydroxyquinoline: A related compound with enhanced antifungal activity due to the presence of iodine atoms.
Uniqueness: 5,7-Dichloro-8-quinolinol Glucuronide is unique due to its glucuronide moiety, which enhances its solubility and facilitates its excretion from the body. This structural feature distinguishes it from other similar compounds and contributes to its specific pharmacokinetic properties .
属性
分子式 |
C15H13Cl2NO7 |
|---|---|
分子量 |
390.2 g/mol |
IUPAC 名称 |
6-(5,7-dichloroquinolin-8-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C15H13Cl2NO7/c16-6-4-7(17)12(8-5(6)2-1-3-18-8)24-15-11(21)9(19)10(20)13(25-15)14(22)23/h1-4,9-11,13,15,19-21H,(H,22,23) |
InChI 键 |
ZVVOIJDMHFKDIM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C(C=C2Cl)Cl)OC3C(C(C(C(O3)C(=O)O)O)O)O)N=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-hydroxy-2-[N-(1-hydroxy-3-methylbutan-2-yl)-C-methylcarbonimidoyl]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B12320691.png)
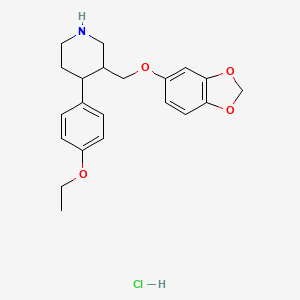
![10-(3-hydroxy-3-methylbutyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol](/img/structure/B12320710.png)
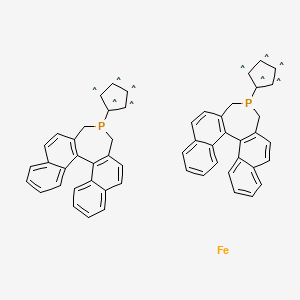
![5-[2-(2-methoxy-5-oxo-2H-furan-4-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid](/img/structure/B12320717.png)
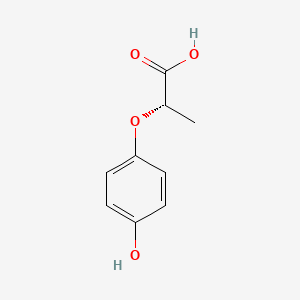


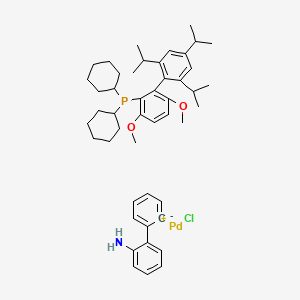
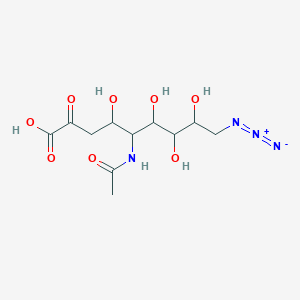
![2-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B12320751.png)
![4,6-Diamino-3-[3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxycyclohexane-1,2-diol](/img/structure/B12320756.png)
